Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride
Description
Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride is a cyclohexane-based organic compound featuring an aminomethyl (-CH2NH2) substituent at the 4-position of the cyclohexyl ring and a methyl ester group (-COOCH3) on the adjacent acetate chain. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis. Key identifiers include:
This compound is categorized as a "building block" in medicinal chemistry, commonly used in the development of bioactive molecules targeting neurological and metabolic disorders .
Properties
IUPAC Name |
methyl 2-[4-(aminomethyl)cyclohexyl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-10(12)6-8-2-4-9(7-11)5-3-8;/h8-9H,2-7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBSTANBEVIGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(CC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2245840-94-0 | |
| Record name | methyl 2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride typically involves the reaction of 4-(aminomethyl)cyclohexanecarboxylic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reactants and conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry
Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : Leading to the formation of ketones or carboxylic acids.
- Reduction : Producing alcohols.
- Substitution : Creating various substituted derivatives depending on the nucleophile used.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Key applications include:
- Investigating enzyme-substrate interactions.
- Exploring metabolic pathways.
- Assessing its biological activity, which may include antimicrobial and anti-inflammatory properties .
Medicine
This compound is under investigation for its therapeutic potential in treating neurological disorders and other medical conditions. Its applications in medicine include:
- Serving as a precursor in drug development.
- Evaluating its pharmacological effects through binding affinity studies with specific receptors and enzymes .
Case Study 1: Therapeutic Potential
Research has shown that this compound may possess significant therapeutic properties. Preliminary studies suggest that it could modulate biological pathways relevant to inflammation and microbial resistance, making it a candidate for further pharmacological investigations.
Case Study 2: Synthesis Optimization
A study focused on optimizing the synthesis of this compound highlighted methods such as recrystallization and chromatography to enhance yield and purity. This optimization is crucial for its application in both research settings and industrial production .
Mechanism of Action
The mechanism of action of Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to ethyl ester derivatives, tert-butyl analogs, and positional isomers (Table 1).
Table 1: Key Properties of Methyl 2-[4-(Aminomethyl)Cyclohexyl]Acetate Hydrochloride and Analogs
Key Observations :
Ester Group Influence: Methyl esters (e.g., target compound) typically exhibit lower molecular weights and higher hydrophilicity compared to ethyl or tert-butyl analogs. Ethyl esters (e.g., CAS 19878-18-3) offer moderate lipophilicity, while tert-butyl derivatives (e.g., C13H25ClNO2) are bulkier, enhancing steric hindrance and metabolic stability . The hydrochloride salt form universally improves aqueous solubility across all analogs .
Biological Activity
Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride is a chemical compound with potential biological activities, particularly in the fields of pharmacology and biochemistry. Its unique structure, which includes a cyclohexyl ring and an aminomethyl group, suggests various interactions with biological macromolecules, including enzymes and receptors. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 221.73 g/mol
- Functional Groups : Ester (methyl acetate), amine (aminomethyl), and a cyclohexyl ring.
The hydrochloride form enhances solubility and stability in biological environments, making it suitable for various applications.
This compound is believed to exert its biological effects through:
- Binding to Enzymes or Receptors : The compound can modulate the activity of specific enzymes or receptors, leading to various biological responses such as antimicrobial effects or anti-inflammatory actions.
- Interaction with Metabolic Pathways : Its aminomethyl group may influence metabolic pathways by interacting with key biomolecules.
Biological Activities
Recent studies have highlighted several potential biological activities associated with this compound:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These activities are often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. By modulating the activity of inflammatory mediators, it may help reduce inflammation in various disease models.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of various derivatives related to this compound, demonstrating significant inhibition against several bacterial strains at low concentrations.
- Table 1 summarizes the antimicrobial activity of related compounds:
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 15 µg/mL Methyl 2-[4-(aminomethyl)cyclohexyl]acetate HCl P. aeruginosa 10 µg/mL -
Anti-inflammatory Research :
- In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.
- Enzyme Interaction Studies :
Q & A
Q. What methodologies are recommended for synthesizing Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride with high purity?
To optimize synthesis, employ a stepwise approach:
- Cyclohexane intermediate preparation : Use catalytic hydrogenation of substituted cyclohexene derivatives under controlled pressure (5–10 bar H₂) to ensure stereochemical fidelity .
- Aminomethylation : Introduce the aminomethyl group via reductive amination, using sodium cyanoborohydride (NaBH₃CN) in methanol/acetate buffer (pH 4–5) to minimize side reactions .
- Esterification and salt formation : React the intermediate with methyl chloroacetate in anhydrous THF, followed by HCl gas bubbling in diethyl ether to precipitate the hydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How can structural confirmation of this compound be achieved?
Combine multiple analytical techniques:
- NMR spectroscopy : Assign peaks for the cyclohexyl protons (δ 1.2–2.1 ppm), aminomethyl group (δ 3.0–3.3 ppm), and ester carbonyl (δ 170–175 ppm in ¹³C NMR) .
- X-ray crystallography : Use SHELX software for single-crystal refinement to resolve stereochemistry and hydrogen bonding patterns (e.g., N–H···Cl interactions) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z corresponding to C₁₁H₂₁ClNO₂ (calculated 242.12) .
Q. What are the critical parameters for assessing compound stability during storage?
Conduct accelerated stability studies under ICH guidelines:
- Thermal stability : Store samples at 40°C/75% RH for 6 months; monitor degradation via TLC (silica gel, chloroform/methanol 9:1).
- Photostability : Expose to UV light (320–400 nm) for 48 hours; quantify decomposition products using LC-MS .
- Hygroscopicity : Perform dynamic vapor sorption (DVS) to assess moisture uptake, which may affect crystallinity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to cyclooxygenase (COX) or aminopeptidase enzymes, focusing on the aminomethyl group’s electrostatic interactions with catalytic residues .
- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess conformational stability of the cyclohexyl-acetate backbone in lipid bilayers .
- QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ constants) of the ester group with observed bioactivity to optimize substituents .
Q. How to resolve contradictions in pharmacological data (e.g., variable IC₅₀ values across assays)?
- Assay standardization : Validate cell-based vs. enzyme inhibition assays using positive controls (e.g., captopril for ACE inhibition) .
- Solubility optimization : Adjust DMSO concentration (<0.1% v/v) to prevent aggregation artifacts in cell viability assays .
- Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies isolate and characterize stereoisomers of this compound?
- Chiral HPLC : Use a Chiralpak IA column (n-hexane/isopropanol 85:15, 1 mL/min) to resolve enantiomers; confirm elution order via circular dichroism (CD) .
- Crystallographic differentiation : Compare unit cell parameters of separated isomers (e.g., trans- vs. cis-cyclohexyl configurations) using single-crystal XRD .
- Dynamic NMR : Monitor chair-flipping kinetics of the cyclohexane ring at variable temperatures (e.g., coalescence temperature for axial-equatorial proton exchange) .
Q. How to analyze trace impurities in bulk samples?
- LC-HRMS : Identify impurities at <0.1% levels using a Q-TOF mass spectrometer; compare fragmentation patterns with synthetic byproducts (e.g., unreacted cyclohexyl intermediates) .
- NMR spiking : Add authentic samples of suspected impurities (e.g., methyl 4-aminocyclohexaneacetate) to distinguish overlapping peaks .
- ICP-MS : Quantitate heavy metals (e.g., Pd from catalytic steps) to ensure compliance with ICH Q3D guidelines .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
